4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide
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Description
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carboxamide group could participate in condensation reactions, and the benzyloxy group could undergo reactions involving the benzyl protecting group .Scientific Research Applications
Heterocyclic Synthesis Applications
The research on similar heterocyclic compounds demonstrates the versatility of pyrazole derivatives in the synthesis of various heterocyclic structures. For instance, studies on thiophenylhydrazonoacetates have explored their reactivity towards the formation of a range of nitrogen-containing heterocycles, such as pyrazole, isoxazole, pyrimidine, and pyrazolopyrimidine derivatives, showcasing the potential utility of pyrazole carboxamides in diverse synthetic pathways (Mohareb et al., 2004).
Antimicrobial Activity
The synthesis and evaluation of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles highlight the antimicrobial potential of compounds with similar structural motifs. This suggests that modifications on the pyrazole ring, such as the inclusion of benzyloxy and furan-2-ylmethyl groups, could render these molecules valuable in the development of new antimicrobial agents (Aghekyan et al., 2020).
Antiproliferative Activities
Research into pyrazole-sulfonamide derivatives has revealed that these compounds possess significant in vitro antiproliferative activities against cancer cell lines. This indicates the potential for 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide and related compounds to serve as templates for the development of new anticancer drugs (Mert et al., 2014).
Synthesis of Fluorinated Compounds
The utility of compounds like 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide extends into the realm of fluorinated heterocyclic chemistry. Decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole derivatives, outlines a methodology for introducing fluorine atoms into heterocycles, a modification that can significantly alter the biological activity and physical properties of these molecules (Yuan et al., 2017).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c23-17-8-10-18(11-9-17)26-14-20(29-15-16-5-2-1-3-6-16)21(25-26)22(27)24-13-19-7-4-12-28-19/h1-12,14H,13,15H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUNWCCHDFQOFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NCC3=CC=CO3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide |
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